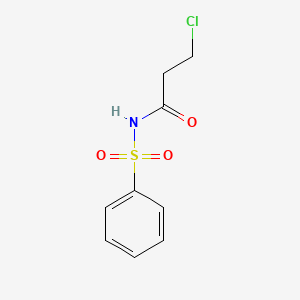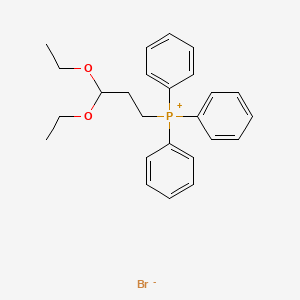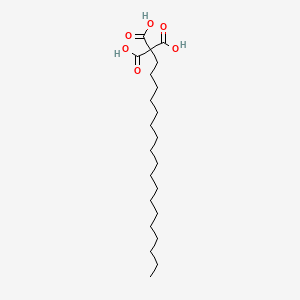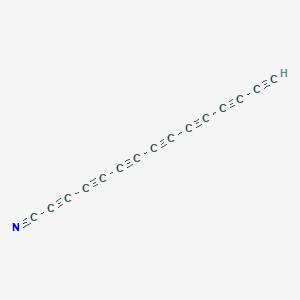![molecular formula C28H38N4O14 B14404078 1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid CAS No. 85733-61-5](/img/structure/B14404078.png)
1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid is a complex organic compound that features both azetidine and pyrrolidinone moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of the azetidine ring, a four-membered nitrogen-containing ring, and the pyrrolidinone ring, a five-membered lactam, contributes to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Alkyne Addition: The but-2-ynyl group is introduced via alkyne addition reactions, often using reagents like alkynyl halides and base catalysts.
Pyrrolidinone Formation: The pyrrolidinone ring is formed through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or pyrrolidinone rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The azetidine and pyrrolidinone rings may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Azetidin-2-one Derivatives: Compounds with similar azetidine rings, such as β-lactams, which are known for their antibiotic properties.
Pyrrolidinone Derivatives: Compounds with similar pyrrolidinone rings, such as γ-lactams, which are used in various pharmaceutical applications.
Uniqueness
1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one is unique due to the combination of the azetidine and pyrrolidinone rings, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development.
属性
CAS 编号 |
85733-61-5 |
|---|---|
分子式 |
C28H38N4O14 |
分子量 |
654.6 g/mol |
IUPAC 名称 |
1-[4-(azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid |
InChI |
InChI=1S/2C11H16N2O.3C2H2O4/c2*14-11-5-3-10-13(11)9-2-1-6-12-7-4-8-12;3*3-1(4)2(5)6/h2*3-10H2;3*(H,3,4)(H,5,6) |
InChI 键 |
ZEKICARFXZWKAB-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)CC#CCN2CCC2.C1CC(=O)N(C1)CC#CCN2CCC2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione](/img/structure/B14403996.png)


![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)
![5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14404063.png)


![Butyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14404076.png)



![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)


